Sulfanylidenephosphane Sulfanylidenephosphane Phosphorus pentasulfide, free from yellow and white phosphorus appears as a greenish yellow solid with an odor of rotten eggs that may paralyze the sense of smell at hazardous concentrations in air. Density 2.04 g / cm3. It is used for making lube oil additives, insecticides, flotation agents, safety matches, blown asphalt, and other products and chemicals.
Brand Name: Vulcanchem
CAS No.: 1314-80-3
VCID: VC21115110
InChI: InChI=1S/HPS/c1-2/h1H
SMILES: P=S
Molecular Formula: P2S5
P4S10
Molecular Weight: 64.05 g/mol

Sulfanylidenephosphane

CAS No.: 1314-80-3

Cat. No.: VC21115110

Molecular Formula: P2S5
P4S10

Molecular Weight: 64.05 g/mol

* For research use only. Not for human or veterinary use.

Sulfanylidenephosphane - 1314-80-3

Specification

CAS No. 1314-80-3
Molecular Formula P2S5
P4S10
Molecular Weight 64.05 g/mol
IUPAC Name sulfanylidenephosphane
Standard InChI InChI=1S/HPS/c1-2/h1H
Standard InChI Key CYQAYERJWZKYML-UHFFFAOYSA-N
SMILES P=S
Canonical SMILES P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Boiling Point 957 °F at 760 mm Hg (USCG, 1999)
513-515 °C
957°F
Melting Point 527 °F (USCG, 1999)
286-290 °C
527°F
550°F

Introduction

Chemical Identity and Structure

Basic Identification

Sulfanylidenephosphane is an inorganic compound with the molecular formula HPS. It is characterized by a phosphorus atom double-bonded to a sulfur atom, with a single hydrogen atom attached to phosphorus. The compound is registered in chemical databases with the following identifiers:

PropertyValue
PubChem CID11147437
IUPAC NameSulfanylidenephosphane
Molecular FormulaHPS
Molecular Weight64.05 g/mol
InChIInChI=1S/HPS/c1-2/h1H
InChIKeyOKQKDCXVLPGWPO-UHFFFAOYSA-N
Canonical SMILESP=S

Alternative Nomenclature

The compound is known by several alternative names in the scientific literature:

  • Phosphine sulfide

  • Phosphane sulfide

  • Thiophosphoryl hydride

Molecular Structure

Sulfanylidenephosphane features a P=S double bond, which is a fundamental structural unit in phosphorus-sulfur chemistry. According to gas electron diffraction studies of related compounds, the phosphorus-sulfur bond length is approximately 189 pm, while the P-H bond exists in the typical range for phosphorus-hydrogen bonds . The molecule adopts a linear or slightly bent geometry, with the hydrogen atom and sulfur atom positioned around the central phosphorus atom.

Physical and Chemical Properties

Physical State and Characteristics

Sulfanylidenephosphane is highly unstable under standard conditions and exists primarily as a transient species in laboratory settings. Unlike its chlorinated analog thiophosphoryl chloride (PSCl₃), which is a stable colorless liquid at room temperature, HPS is much more reactive due to the presence of the P-H bond instead of the more stable P-Cl bonds .

Chemical Reactivity

The reactivity of sulfanylidenephosphane is governed by several key features:

  • The P=S bond can participate in various reactions including oxidation, reduction, and coordination to metal centers

  • The P-H bond is susceptible to deprotonation, offering sites for further functionalization

  • The molecule can serve as both a nucleophile (through the sulfur atom) and an electrophile (at the phosphorus center)

In the laboratory, HPS was first produced through the neutralization of the HPS⁺ cation, which was obtained by electron impact ionization of diethylphosphine sulfide, (C₂H₅)₂HP=S . This preparation method highlights the challenging nature of isolating the pure compound.

Spectroscopic Properties

Vibrational Spectroscopy

Infrared and Raman spectroscopy provide valuable insights into the vibrational modes of sulfanylidenephosphane. The P=S stretching vibration is particularly characteristic and appears in the region of 600-700 cm⁻¹, which is distinct from the P=O stretching vibration typically found at higher wavenumbers .

The identification of sulfanylidenephosphane species in complex mixtures has been facilitated by its distinctive vibrational signature. In particular, the presence of a small peak below 600 cm⁻¹ in infrared spectra has been associated with the presence of orthophosphate salt, sulfanylidene phosphane ion, and P⁺-O⁻ ionized linkage in deformation mode .

Electronic Spectroscopy

Advanced spectroscopic studies have revealed important information about the electronic structure of HPS. Multi-reference ab initio methods in conjunction with large atomic basis sets have identified six stable electronic states for HPS up to 7 eV above the ground state minimum. These states are predominantly mono-configurational and may be involved in the photodynamics and photodissociation of this molecule .

Spectroscopic ParameterValue Range
Harmonic FrequenciesCalculated for stable electronic states
Anharmonic Vibrational ConstantsDetermined for low-energy states
Rotational ConstantsComputed for stable conformations
Centrifugal Distortion ConstantsCalculated for precise spectral analysis

These calculated parameters have been used in variational procedures to deduce the pattern of vibrational levels up to 4000 cm⁻¹ above the corresponding vibrationless level, facilitating the assignment of infrared and visible spectra of HPS and its deuterated analog DPS .

Synthesis and Preparation

Laboratory Synthesis

The synthesis of sulfanylidenephosphane presents significant challenges due to its high reactivity. Several approaches have been documented in the literature:

  • Neutralization of HPS⁺ cations generated through electron impact ionization of diethylphosphine sulfide

  • Reduction of thiophosphoryl halides such as PSCl₃

  • Reaction of elemental phosphorus with hydrogen sulfide under controlled conditions

The direct reaction between phosphorus and sulfur at elevated temperatures (above 450K) can produce various phosphorus sulfides, which serve as potential precursors to HPS under appropriate conditions .

Related Synthetic Pathways

While direct synthesis of HPS is challenging, related phosphorus-sulfur compounds offer valuable insights into potential synthetic routes. For instance, thiophosphoryl chloride (PSCl₃) is commonly synthesized by reacting phosphorus trichloride with excess sulfur at 180°C :

PCl₃ + S → PSCl₃

This reaction proceeds with high yields after purification by distillation. Similarly, phosphorus pentasulfide (P₄S₁₀) and phosphorus sesquisulfide (P₄S₃) can be prepared through controlled reactions of phosphorus with sulfur, potentially offering pathways to more reactive species like HPS through subsequent transformations .

Coordination Chemistry

Metal Complexes

Sulfanylidenephosphane can form complexes with transition metals, as evidenced by the documented existence of chromium-sulfanylidenephosphane complexes . These complexes demonstrate the ability of the P=S moiety to coordinate to metal centers, typically through the sulfur atom, which acts as a Lewis base.

The coordination chemistry of HPS is of interest due to the potential for developing novel catalysts and materials with unique electronic and optical properties. The chromium complex (CrHPS) represents one example of this coordination chemistry, with a molecular weight of 116.05 g/mol .

Structural Considerations in Complexes

In metal complexes, the P=S bond length may be altered due to back-donation effects from the metal to the antibonding orbitals of the P=S bond. This electronic interaction can significantly influence the reactivity and properties of the coordinated sulfanylidenephosphane ligand.

Applications and Research Directions

Current Research Trends

Recent research involving sulfanylidenephosphane and related compounds has focused on several key areas:

  • Development of stable derivatives with preserved P=S functionality

  • Investigation of coordination properties with transition metals

  • Application in the design of novel phosphorescent materials

  • Computational studies to better understand electronic structure and reactivity

Phosphorescent Materials

The phosphine sulfide functional group has been explored for the development of phosphorescent organic light-emitting diodes (PhOLEDs). Phosphine sulfide-based bipolar host materials containing carbazole units have shown potential applications in blue PhOLEDs . While these materials contain more complex structures than simple HPS, they highlight the utility of the P=S bond in advanced materials science.

Theoretical Studies

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